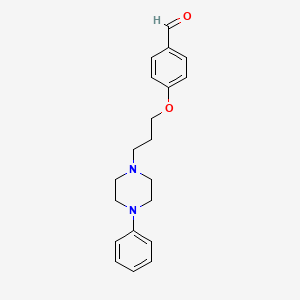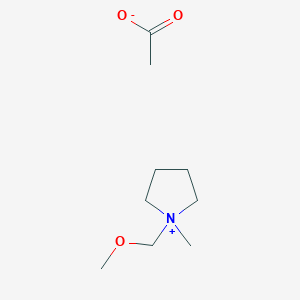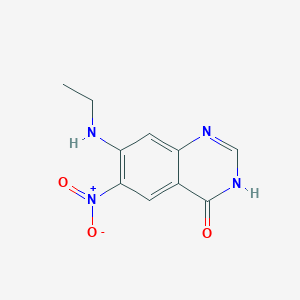
hexa-1,5-diene-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hexa-1,5-diene-2,3,4,5-tetrol is a chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol. This compound is known for its structural rigidity and unique bicyclic structure, which makes it an attractive scaffold for various synthetic applications. It is commercially available and has been widely used in different fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
hexa-1,5-diene-2,3,4,5-tetrol can be synthesized through several methods. One common synthetic route involves the acetalation of D-mannitol using acetone in the presence of zinc chloride as a catalyst. This reaction yields 1,2:5,6-di-O-isopropylidene-D-mannitol with high efficiency . Another method involves the use of cyclohexanone and boron trifluoride etherate to produce 1,2:5,6-Di-O-cyclohexylidene-D-mannitol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
hexa-1,5-diene-2,3,4,5-tetrol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
hexa-1,5-diene-2,3,4,5-tetrol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of hexa-1,5-diene-2,3,4,5-tetrol involves its ability to act as a chiral scaffold, facilitating the formation of enantiomerically pure compounds. Its rigid bicyclic structure and the presence of hydroxyl groups at specific positions make it an ideal candidate for various synthetic transformations . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in the synthesis of target molecules .
Vergleich Mit ähnlichen Verbindungen
hexa-1,5-diene-2,3,4,5-tetrol can be compared with other similar compounds, such as:
1,43,6-Dianhydro-D-sorbitol: Another bicyclic carbohydrate with similar structural features but different reactivity and applications.
1,25,6-Di-O-isopropylidene-D-mannitol: A derivative of this compound used in similar synthetic applications.
1,25,6-Diacetone-D-mannitol: A compound with similar acetalation properties but different industrial uses.
The uniqueness of this compound lies in its high stability, ease of synthesis, and versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
hexa-1,5-diene-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2 |
InChI-Schlüssel |
PICUSLXKOFIWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(C(C(=C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1h-Indole,3-[2-(4-phenoxy-1-piperidinyl)ethyl]-](/img/structure/B8485276.png)









